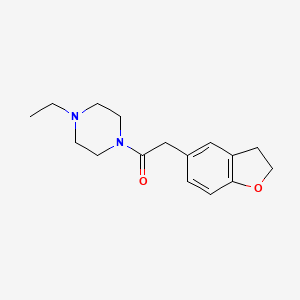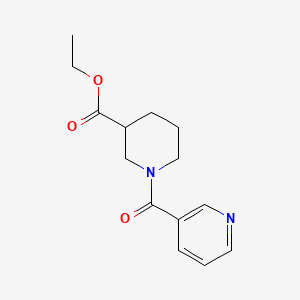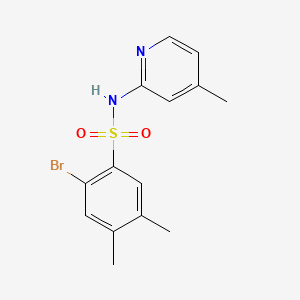![molecular formula C19H22BrN3O2 B13370591 2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B13370591.png)
2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N’-[4-(dimethylamino)benzylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a dimethylamino-substituted benzylidene acetohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[4-(dimethylamino)benzylidene]acetohydrazide typically involves multiple steps. One common method begins with the bromination of 2,6-dimethylphenol to produce 4-bromo-2,6-dimethylphenol . This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid . The final step involves the condensation of this acid with 4-(dimethylamino)benzaldehyde and hydrazine hydrate under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification process typically involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N’-[4-(dimethylamino)benzylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N’-[4-(dimethylamino)benzylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[4-(dimethylamino)benzylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with protein-protein interactions. The brominated phenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-bromo-2,6-dimethylphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N’-[4-(dimethylamino)benzylidene]acetohydrazide is unique due to its combination of a brominated phenoxy group and a dimethylamino-substituted benzylidene acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22BrN3O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H22BrN3O2/c1-13-9-16(20)10-14(2)19(13)25-12-18(24)22-21-11-15-5-7-17(8-6-15)23(3)4/h5-11H,12H2,1-4H3,(H,22,24)/b21-11+ |
InChI Key |
ACNOEZHDRMNWHO-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13370525.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13370544.png)
![N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370550.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370554.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
![6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370566.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)

![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370584.png)
